Fmoc-S-Methyl-L-Cysteine

説明

Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .

Synthesis Analysis

Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .

Molecular Structure Analysis

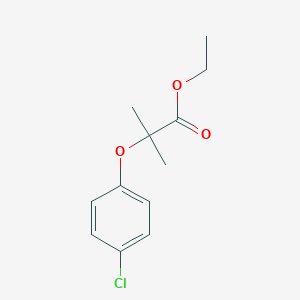

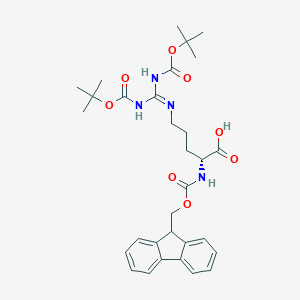

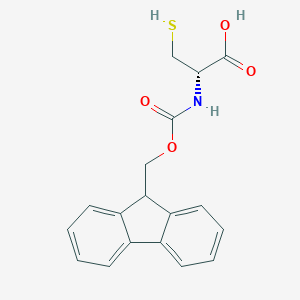

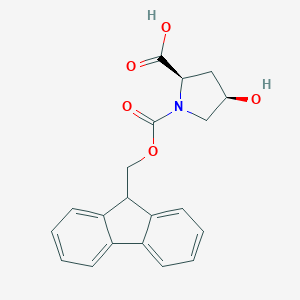

The molecular formula of Fmoc-S-Methyl-L-Cysteine is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-S-Methyl-L-Cysteine is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .

科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-S-Methyl-L-Cysteine: plays a crucial role in SPPS , which is a widely used method for producing pharmaceutical-grade peptides . The Fmoc group protects the amino acid during the synthesis process, and its removal is a critical step. Researchers have been exploring more sustainable alternatives to traditional reagents for Fmoc removal to green the SPPS protocols .

Development of Therapeutic Peptides

Peptides have various biological activities, making them significant for drug development. Synthetic peptides, often requiring the use of Fmoc-protected amino acids like FMOC-CYS(ME)-OH, are used in studies related to cell signaling, development of epitope-specific antibodies, and as biomarkers for diseases .

Mechanistic Studies in Peptide Synthesis

Understanding the mechanisms involved in peptide bond formation and the role of different protecting groups, including Fmoc, is essential for optimizing synthesis strategies. FMOC-CYS(ME)-OH can be used in mechanistic studies to improve the efficiency of peptide synthesis .

Material Science Applications

Due to their self-assembling properties, peptides are becoming increasingly important in materials science. Fmoc-protected amino acids like FMOC-CYS(ME)-OH are used to synthesize peptides that can form novel materials with unique properties .

Peptide Structure and Function Analysis

Larger quantities of peptides are required for NMR structural research or interaction studies between peptides and other molecules. Fmoc-S-Methyl-L-Cysteine is used in the synthesis of peptides for such analytical purposes .

Green Chemistry in Peptide Synthesis

The field of green chemistry seeks to minimize the environmental impact of chemical processes. The use of FMOC-CYS(ME)-OH in peptide synthesis aligns with these principles by potentially reducing solvent use and waste production in SPPS .

Safety and Hazards

Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

作用機序

Target of Action

FMOC-CYS(ME)-OH, also known as Fmoc-S-Methyl-L-Cysteine or FMOC-S-METHYL-L-CYSETEINE, is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .

Mode of Action

The compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . This protection allows for the controlled addition of amino acids to the growing peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by FMOC-CYS(ME)-OH is the synthesis of peptide sequences . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide sequence . The compound’s action can influence the structure and function of the synthesized peptides .

Result of Action

The result of FMOC-CYS(ME)-OH’s action is the successful synthesis of peptide sequences . By protecting the amino acid during synthesis, the compound allows for the controlled growth of the peptide chain . This can result in the creation of peptides with specific structures and functions .

Action Environment

The action of FMOC-CYS(ME)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the compound’s efficacy and stability .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNJDZVHMNQAGO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427159 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-S-Methyl-L-Cysteine | |

CAS RN |

138021-87-1 | |

| Record name | Fmoc-S-Methyl-L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)